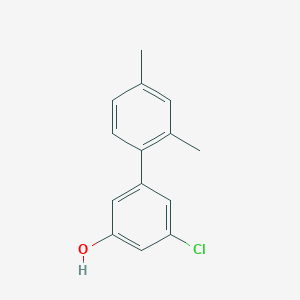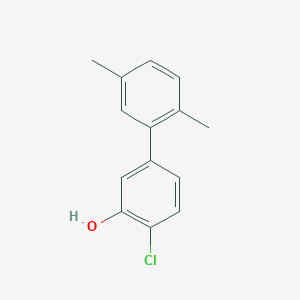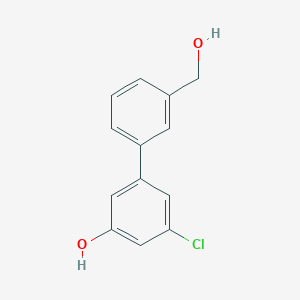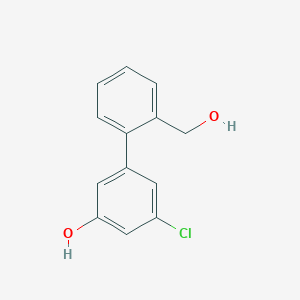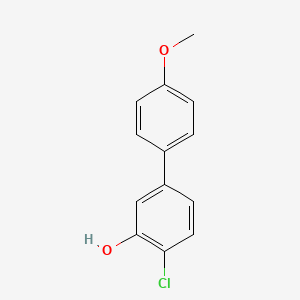
2-Chloro-5-(4-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methoxyphenyl)phenol, 95% (2CPP) is a phenolic compound used in a variety of scientific research applications and laboratory experiments. It is a white crystalline solid with a melting point of 94-97 °C and a boiling point of 300 °C. 2CPP is an important intermediate for the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom.
Wirkmechanismus
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds, including drugs, dyes, and other materials. Its structure consists of a phenol group attached to a 4-methoxyphenyl group, which is then attached to a chlorine atom. The chlorine atom is the active site in the synthesis of a variety of compounds, and its reaction with other molecules is what leads to the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been shown to have antioxidant properties and to reduce the damage caused by free radicals. Additionally, 2-Chloro-5-(4-methoxyphenyl)phenol, 95% has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(4-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is that it is a relatively low-purity compound, with a purity of 95%. This can be improved by using the more complex reaction of 4-methoxyphenol and chloroform in the presence of a catalyst, which yields a higher purity product (98-99%).
Zukünftige Richtungen
The potential future directions for 2-Chloro-5-(4-methoxyphenyl)phenol, 95% research include further studies on its biochemical and physiological effects, as well as its potential applications in drug development, nanomaterials, and semiconductor devices. Additionally, further research could be done on the synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol, 95%, in order to improve the purity of the product and reduce the cost and complexity of the synthesis process. Finally, further research could be done on the potential uses of 2-Chloro-5-(4-methoxyphenyl)phenol, 95% in other areas, such as agriculture, food production, and environmental protection.
Synthesemethoden
2-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized by two methods: the first is a direct reaction of 4-methoxyphenol with chlorine, and the second is a reaction of 4-methoxyphenol and chloroform in the presence of a catalyst. The direct reaction of 4-methoxyphenol and chlorine is the simplest method and yields a 95% purity product. The reaction of 4-methoxyphenol and chloroform in the presence of a catalyst yields a higher purity product (98-99%) but is more complex and requires more time and materials.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, drug development, and nanomaterials. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. 2-Chloro-5-(4-methoxyphenyl)phenol, 95% is also used in the synthesis of dye molecules and in the production of materials for use in semiconductor devices.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRLQUVMXWCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685887 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261919-46-3 |
Source


|
| Record name | 4-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

